molecular formula C16H18FN3O3S2 B6556476 4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide CAS No. 1040641-28-8

4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide

Cat. No.: B6556476
CAS No.: 1040641-28-8
M. Wt: 383.5 g/mol
InChI Key: LGFMWKNKZCXSBA-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important aspects of the synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring. One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions in the research of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring and exploring the pharmacophore space due to sp3-hybridization .

Properties

IUPAC Name

4-fluoro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S2/c17-12-3-6-14(7-4-12)25(22,23)19-16-18-13(11-24-16)5-8-15(21)20-9-1-2-10-20/h3-4,6-7,11H,1-2,5,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFMWKNKZCXSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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